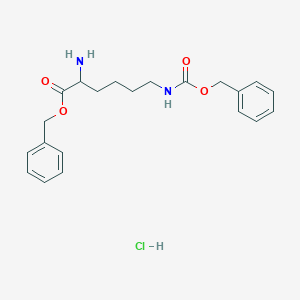

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Vue d'ensemble

Description

Useful for the preparation of pseudopeptides as thrombolytic agents.

Mécanisme D'action

Target of Action

H-Lys(Z)-OBzl.HCl, also known as (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, is a derivative of the essential amino acid lysine . As an amino acid derivative, it is likely to interact with biological targets that recognize or metabolize amino acids, such as enzymes, transporters, and receptors.

Mode of Action

Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The specific biochemical pathways affected by H-Lys(Z)-OBzlGiven its structural similarity to lysine, it may be involved in pathways where lysine plays a crucial role, such as protein synthesis and metabolism .

Pharmacokinetics

The pharmacokinetics of H-Lys(Z)-OBzlA related compound, h-lys(boc)-oh, has been used in the synthesis of single-walled carbon nanotubes (swcnts), which showed rapid renal clearance in a murine model .

Result of Action

The specific molecular and cellular effects of H-Lys(Z)-OBzlAmino acids and their derivatives, including lysine derivatives, have been commercially used as ergogenic supplements, suggesting they may have beneficial effects on physical, mental, and physiological activities .

Activité Biologique

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as H-Lys(Z)-OBzl·HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₁H₂₆N₂O₄·HCl

- Molecular Weight : 406.9 g/mol

- CAS Number : 6366-70-7

- Purity : ≥ 98% (by HPLC)

This compound has been studied for its role as a potential inhibitor of various enzymes, particularly histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and are implicated in several diseases, including cancer.

HDAC Inhibition

Research indicates that compounds similar to this compound exhibit varying degrees of HDAC inhibition. For instance, azumamides, which share a structural motif with this compound, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM . The structural modifications in the benzyl and amino groups significantly influence the inhibitory potency against these enzymes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that related compounds exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, conjugates formed with various amino acids have shown inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The compound has been tested against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), showing promising results when compared to standard chemotherapeutics like 5-fluorouracil .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that modifications of the benzyl group in this compound resulted in increased cytotoxicity. The most potent analogs showed IC50 values below 20 µM against multiple cancer types .

- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against strains like E. coli and S. aureus. The results indicated a significant increase in antimicrobial activity when the compound was conjugated with specific amino acids, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBTZNKKLKICJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6366-70-7 | |

| Record name | NSC88180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.